molecular formula C24H25F3N2OS B11524897 2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11524897
M. Wt: 446.5 g/mol
InChI Key: DKKIXEVOEIKGFI-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a cyclohexylphenyl group, a trifluoromethylphenyl group, and a dihydrothiazolyl group

Preparation Methods

The synthesis of 2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the cyclohexylphenyl group: This step involves the coupling of the thiazole intermediate with a cyclohexylphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Addition of the trifluoromethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the trifluoromethylphenyl group is introduced to the thiazole ring.

    Final functionalization: The ethan-1-ol group is introduced through a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield a different alcohol derivative.

    Coupling reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving its specific functional groups.

    Industrial Applications: The compound’s unique properties can be leveraged in various industrial applications, such as in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests that it may interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(2Z)-4-(4-CYCLOHEXYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL include other thiazole derivatives and compounds with similar functional groups. Some examples include:

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and may have similar reactivity.

    Cyclohexylphenyl derivatives: Compounds like 4-cyclohexylphenol share the cyclohexylphenyl group and may exhibit similar physical properties.

    Trifluoromethylphenyl derivatives: Compounds such as 3-(trifluoromethyl)aniline share the trifluoromethylphenyl group and may have similar chemical reactivity.

Properties

Molecular Formula

C24H25F3N2OS

Molecular Weight

446.5 g/mol

IUPAC Name

2-[4-(4-cyclohexylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C24H25F3N2OS/c25-24(26,27)20-7-4-8-21(15-20)28-23-29(13-14-30)22(16-31-23)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h4,7-12,15-17,30H,1-3,5-6,13-14H2

InChI Key

DKKIXEVOEIKGFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC(=C4)C(F)(F)F)N3CCO

Origin of Product

United States

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